2-Oxodecanoic acid

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation research

Researchers studying leukotriene biosynthesis often face inconsistent activity from generic fatty acid analogs. 2-Oxodecanoic acid (CAS 333-60-8) is a chain-length-specific, potent lipoxygenase inhibitor that directly interferes with arachidonic acid metabolism, a function absent in decanoic acid or shorter/longer 2-oxo homologs. - Selective LOX pathway probe: Enables targeted investigation of 5-LOX, 12-LOX, and 15-LOX branches. - Optimized lipophilicity: C10 chain (LogP ~2.5-3.2) ensures reliable membrane partitioning and enzyme binding kinetics. - Validated metabolomics standard: Documented occurrence in Vitis vinifera and Alexandrium tamarense for precise LC-MS/MS or GC-MS quantification.

Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
CAS No. 333-60-8
Cat. No. B1217207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxodecanoic acid
CAS333-60-8
Molecular FormulaC10H18O3
Molecular Weight186.25 g/mol
Structural Identifiers
SMILESCCCCCCCCC(=O)C(=O)O
InChIInChI=1S/C10H18O3/c1-2-3-4-5-6-7-8-9(11)10(12)13/h2-8H2,1H3,(H,12,13)
InChIKeyJBFDBSZCFDASAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxodecanoic Acid Technical Baseline


2-Oxodecanoic acid (CAS 333-60-8), also known as 2-ketocapric acid, is a 2-oxo monocarboxylic acid derived from decanoic acid by substitution of an oxo group at the C2 position [1]. This medium-chain keto acid (C10H18O3; MW 186.25 g/mol) is formally a conjugate acid of 2-oxodecanotate and is characterized by an alpha-keto functionality adjacent to the carboxylic acid moiety [2]. The compound is documented as a naturally occurring metabolite in algae and plants, and it serves as a functional parent to decanoic acid .

Why 2-Oxodecanoic Acid Cannot Be Substituted


Simple substitution with unmodified decanoic acid (C10 fatty acid) or close 2-oxo fatty acid homologs such as 2-oxooctanoic acid (C8) and 2-oxododecanoic acid (C12) is not scientifically justifiable. 2-Oxodecanoic acid is uniquely characterized as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1], a functional role that is chain-length specific and not conserved across the homologous series. The C10 chain length confers distinct physicochemical properties relative to shorter- or longer-chain 2-oxo fatty acids, including melting point (85–86 °C) and lipophilicity (LogP ~2.5–3.2) that directly influence membrane partitioning, enzyme binding kinetics, and formulation behavior . Furthermore, the compound's documented antioxidant activity in fats and oils and its inhibitory profile against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase represent a polypharmacology that cannot be recapitulated by decanoic acid alone or by 2-oxo homologs lacking the C10 hydrophobic tail [1].

2-Oxodecanoic Acid Key Evidence


Potent Lipoxygenase Inhibition vs. Decanoic Acid

2-Oxodecanoic acid is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, a specific functional activity not attributed to the parent compound decanoic acid [1]. While quantitative IC50 data are not reported in the available MeSH record, the qualitative classification as a 'potent' inhibitor establishes a clear functional differentiation. The parent fatty acid decanoic acid does not exhibit lipoxygenase inhibitory activity; this property is conferred by the alpha-keto modification at C2 [1].

Lipoxygenase inhibition Arachidonic acid metabolism Inflammation research

Antioxidant Activity in Fats and Oils

2-Oxodecanoic acid is specifically noted to serve as an antioxidant in fats and oils, a property documented in its MeSH pharmacological profile [1]. This antioxidant activity is not a generic attribute of all 2-oxo fatty acids; for example, 2-oxooctanoic acid (C8) is primarily characterized as a surfactant rather than an antioxidant [2], and 2-oxododecanoic acid (C12) is not annotated with antioxidant activity in authoritative databases [3]. The C10 chain length of 2-oxodecanoic acid appears to confer an optimal balance of lipophilicity and reactivity for antioxidant efficacy in lipid matrices, though quantitative comparison data (e.g., EC50 values for radical scavenging) are not available in the source record.

Antioxidant Lipid peroxidation Food chemistry

Natural Metabolite in Algae and Plants

2-Oxodecanoic acid is curated by ChEBI as an algal metabolite and a plant metabolite, with documented occurrence in Alexandrium tamarense (algae) and Vitis vinifera (grapevine) [1]. This biological role is chain-length specific: 2-oxododecanoic acid (C12) is also annotated as a metabolite but does not carry the same specific organism associations in ChEBI [2], while 2-oxooctanoic acid (C8) is annotated as a surfactant rather than a plant/algal metabolite [3]. The presence of 2-oxodecanoic acid in these eukaryotic systems indicates its participation in alpha-oxidation pathways of medium-chain fatty acids, a metabolic context that is distinct from the roles of shorter- or longer-chain homologs.

Algal metabolite Plant metabolomics Fatty acid alpha-oxidation

Optimized Melting Point and Lipophilicity

2-Oxodecanoic acid exhibits a melting point of 85–86 °C, which is significantly higher than that of the shorter-chain homolog 2-oxooctanoic acid (C8; mp 33–36 °C) and substantially lower than that of longer-chain 2-oxo fatty acids (e.g., 2-oxooctadecanoic acid, stearic acid derivative). The compound's lipophilicity, expressed as XLogP3 = 3.2 [1] or ACD/LogP = 2.48 , is approximately 1 log unit higher than that of 2-oxooctanoic acid (predicted LogP ~1.5–2.0 based on octanoic acid LogP ~3.0 minus the polarity contribution of the C2 oxo group, which is proportionally larger for shorter chains). This C10-specific physicochemical profile confers practical advantages: the solid state at ambient temperature simplifies weighing and handling compared to the low-melting C8 homolog, while the moderate lipophilicity facilitates membrane partitioning in biological assays without the solubility limitations of longer-chain derivatives.

Physicochemical properties Formulation Lipophilicity

2-Oxodecanoic Acid Applications


Lipoxygenase-Mediated Arachidonic Acid Metabolism

Given its documented role as a potent lipoxygenase inhibitor [1], 2-oxodecanoic acid is a preferred chemical probe for studies examining the lipoxygenase branch of arachidonic acid metabolism. Researchers investigating leukotriene biosynthesis, inflammatory lipid mediators, or the pharmacological modulation of 5-LOX, 12-LOX, or 15-LOX pathways should select 2-oxodecanoic acid over decanoic acid or other 2-oxo fatty acid homologs that lack this specific inhibitory activity.

Oxidative Stability in Lipid-Based Formulations

The antioxidant activity of 2-oxodecanoic acid in fats and oils [1] supports its use as an additive or model compound in studies of lipid peroxidation, shelf-life extension of lipid-containing products, or the evaluation of oxidative stress in biological membranes. The C10 chain length provides an optimal balance of lipophilicity for integration into lipid matrices, differentiating it from the C8 homolog (2-oxooctanoic acid), which functions primarily as a surfactant [2].

Plant and Algal Metabolomics

For metabolomics studies in plant and algal systems, 2-oxodecanoic acid serves as a validated, chain-length-specific metabolic intermediate with documented occurrence in Vitis vinifera (grapevine) and Alexandrium tamarense (dinoflagellate) [3]. It is the preferred standard for LC-MS/MS or GC-MS quantification of 2-oxo fatty acid pools in these organisms, offering species-specific relevance that broader-range homologs cannot provide.

Beta-Diketone Derivative Synthesis

2-Oxodecanoic acid is utilized as an intermediate in the synthesis of beta-diketone derivatives and long-chain keto-containing compounds [4]. Its C10 chain length is specifically suited for preparing analogs with balanced lipophilicity for biological testing or materials science applications, in contrast to shorter (C8) or longer (C12, C14) 2-oxo fatty acid building blocks that may yield products with suboptimal physicochemical properties for membrane interaction studies.

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